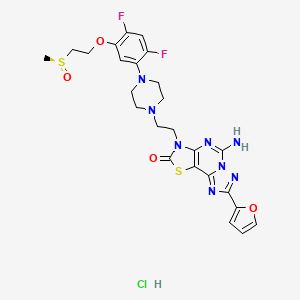
Inupadenant hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inupadenant hydrochloride is a small molecule antagonist specifically targeting the adenosine A2A receptor (A2AR). This receptor is primarily found on immune cells and plays a crucial role in modulating immune responses. This compound is being investigated for its potential in immuno-oncology, particularly in enhancing antitumor activity by inhibiting the immunosuppressive effects of adenosine in the tumor microenvironment .
Preparation Methods
The synthesis of Inupadenant hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to introduce specific substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods focus on optimizing these conditions to scale up the synthesis while maintaining consistency and quality .
Chemical Reactions Analysis
Inupadenant hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
Scientific Research Applications
Inupadenant hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the adenosine A2A receptor and its role in various chemical processes.
Biology: It is used to investigate the biological pathways involving the adenosine A2A receptor, particularly in immune cells.
Medicine: It is being explored as a potential therapeutic agent in immuno-oncology, with ongoing clinical trials evaluating its efficacy in combination with other treatments like pembrolizumab and chemotherapy.
Industry: It is used in the development of new immuno-oncology therapeutics and as a reference compound in drug discovery and development
Mechanism of Action
Inupadenant hydrochloride exerts its effects by specifically targeting and inhibiting the adenosine A2A receptor on immune cells. This inhibition prevents the immunosuppressive effects of adenosine, thereby promoting the activation and proliferation of immune cells, particularly T cells. The molecular targets and pathways involved include the ATP-adenosine pathway, which is known to modulate immune responses in pathological conditions. By blocking the A2A receptor, this compound enhances the antitumor immune response, making it a promising candidate in cancer immunotherapy .
Comparison with Similar Compounds
Inupadenant hydrochloride is compared with other adenosine A2A receptor antagonists, such as:
Ciforadenant: Another A2A receptor antagonist with similar immuno-oncology applications.
PBF-509: A selective A2A receptor antagonist being investigated for its potential in cancer therapy.
AZD4635: An A2A receptor antagonist developed by AstraZeneca for use in combination with other cancer treatments.
What sets this compound apart is its high selectivity for the A2A receptor and its ability to remain potent at high adenosine concentrations, which are often found in the tumor microenvironment. This unique profile enhances its antitumor activity compared to other A2A receptor antagonists .
Properties
CAS No. |
2411004-22-1 |
|---|---|
Molecular Formula |
C25H27ClF2N8O4S2 |
Molecular Weight |
641.1 g/mol |
IUPAC Name |
7-amino-10-[2-[4-[2,4-difluoro-5-[2-[(S)-methylsulfinyl]ethoxy]phenyl]piperazin-1-yl]ethyl]-4-(furan-2-yl)-12-thia-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraen-11-one;hydrochloride |
InChI |
InChI=1S/C25H26F2N8O4S2.ClH/c1-41(37)12-11-39-19-14-17(15(26)13-16(19)27)33-7-4-32(5-8-33)6-9-34-22-20(40-25(34)36)23-29-21(18-3-2-10-38-18)31-35(23)24(28)30-22;/h2-3,10,13-14H,4-9,11-12H2,1H3,(H2,28,30);1H/t41-;/m0./s1 |
InChI Key |
DDVRGKDOXQCEQN-YZNDQDBRSA-N |
Isomeric SMILES |
C[S@](=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F.Cl |
Canonical SMILES |
CS(=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1,4-Bis(3-methylbutoxy)naphthalen-2-yl]-2-[3-(3-methylbutyl)benzimidazol-1-ium-1-yl]ethanone;bromide](/img/structure/B12373541.png)
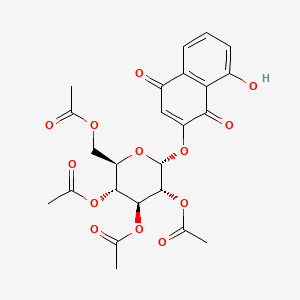
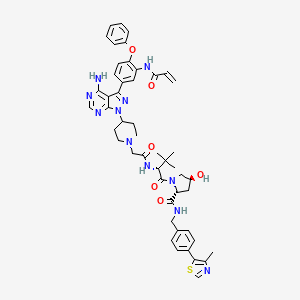
![trisodium;7-hydroxy-8-[[4-[1-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12373553.png)
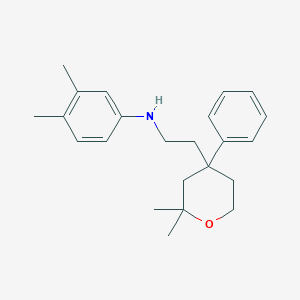




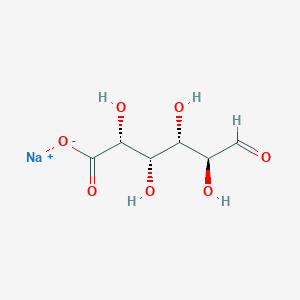
![2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one](/img/structure/B12373615.png)
![1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea](/img/structure/B12373624.png)

